(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTJNFKHWKAJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The esterification process involves the reaction of the triazine derivative with 2-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for further applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester linkage or the triazine ring, resulting in the formation of reduced analogs.
Substitution: The iodine atom in the 2-iodobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced ester or triazine derivatives.
Substitution: Substituted benzoate derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. It is also explored for its potential in electronic applications due to its unique electronic properties.
Mechanism of Action
The mechanism by which (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The ester linkage and the iodine atom provide additional sites for interaction, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Reactivity in Coupling Reactions: DEPBT and SMDOP (methanesulfonate analog) are established coupling reagents due to their labile leaving groups (phosphate or sulfonate).
- Biological Activity: Carboxamide derivatives (e.g., 14a–14n) exhibit α-glucosidase inhibitory activity, with compound 5c showing an IC₅₀ of 29.75 µM .
- Steric and Electronic Effects: The 2-iodo group introduces steric bulk and electron-withdrawing effects, which may hinder hydrolysis of the ester compared to smaller substituents (e.g., methyl in ).
Physicochemical Properties
- Molecular Weight and Polarity: The iodine atom increases molecular weight (~401.2 vs. 313.2 for DEPBT) and may reduce aqueous solubility compared to phosphate or sulfonate analogs .
- Stability: Benzotriazinones with electron-withdrawing groups (e.g., iodine) are likely more stable under acidic conditions but may undergo nucleophilic aromatic substitution at the triazine ring .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a complex structure that includes a triazinone core and an iodo-substituted benzoate moiety, which may enhance its interaction with various biological targets.
Structural Characteristics
The molecular formula for this compound is , indicating the presence of iodine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The unique combination of these structural elements is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.11 g/mol |
| Structural Features | Triazinone core + Iodo-substituted benzoate |
The biological activity of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. One notable mechanism involves the inhibition of acetylcholinesterase (AChE), which can lead to increased levels of acetylcholine in the synaptic cleft, thereby affecting cholinergic signaling pathways. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Biological Activities
Research indicates that compounds containing triazine or triazinone structures exhibit a range of biological activities, including:
- Anticancer Properties : Compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate have demonstrated effectiveness against various cancer cell lines.
- Antimicrobial Activity : Studies show that derivatives of triazine compounds possess significant antibacterial and antifungal properties.
Summary of Biological Activities
| Activity Type | Notable Effects |
|---|---|
| Anticancer | Effective against various cancer cell lines |
| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Anticancer Activity : A study reported that derivatives similar to this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction via caspase activation.
- Antimicrobial Effects : Another investigation assessed the antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Neuroprotective Potential : Research focusing on neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
Future Directions
Further research is warranted to fully elucidate the pharmacological profiles and therapeutic potentials of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate . Investigations into structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity.
Q & A
Q. Basic
- NMR Spectroscopy : Identify the 2-iodobenzoate ester (δ ~7.8–8.2 ppm for aromatic protons) and triazinone carbonyl (δ ~168–171 ppm in -NMR) .
- HPLC : Monitor purity with a C18 column and acetonitrile/water gradient .
- X-ray Crystallography : Resolve stereochemical details (e.g., iodine’s ortho position) if single crystals are obtainable .
How does the 2-iodobenzoate group influence Pd-catalyzed cross-coupling reactions, and what mechanisms dominate?
Advanced
The iodine atom acts as a directing group and leaving site in Pd-mediated reactions. Computational studies (DFT) on methyl 2-iodobenzoate show that oxidative addition to Pd(0) proceeds via an SN2 pathway rather than a concerted mechanism, with activation energies ~17–20 kcal/mol . Key considerations:
- Use norbornene as a co-catalyst to stabilize Pd intermediates.
- Meta-selectivity is favored due to steric hindrance from the triazinone moiety .
What computational methods validate reaction pathways, and how do steric/electronic effects impact meta-selectivity?
Advanced
DFT studies (e.g., B3LYP/6-31G*) model transition states (TS32 for SN2 oxidative addition) and charge distribution. The triazinone’s electron-withdrawing nature increases iodine’s electrophilicity, while steric bulk at the ortho position directs coupling to the meta site . Compare Mulliken charges on iodine (−0.25 e) and adjacent carbons to predict reactivity .
How do structural analogs of this compound perform in biological assays, and what targets are plausible?
Advanced
Triazinone derivatives exhibit α-glucosidase inhibition (e.g., IC = 29.75 µM for compound 5c in ) . The 2-iodobenzoate group may enhance membrane permeability for CNS targets, as seen in GPR139 agonists like TAK-041 (CAS 1929519-13-0), which shares the triazinone core . Screen for activity via:
- Enzymatic assays (e.g., α-glucosidase inhibition).
- Cellular models (e.g., SH-SY5Y for neuroactivity) .
How can researchers resolve contradictions in synthetic yields reported for similar triazinone derivatives?
Advanced
Yields vary due to substituent electronic effects. Electron-donating groups (e.g., -OCH) on aryl amines improve coupling efficiency (~85% yield), while electron-withdrawing groups (e.g., -NO) or heteroaromatics (e.g., pyridines) hinder reactivity . Optimize by:
- Screening amine nucleophiles with Hammett σ values < 0.
- Adjusting solvent polarity (e.g., DMSO for recalcitrant substrates) .
What purification strategies are effective for isolating this compound from byproducts?
Q. Basic
- Liquid-Liquid Extraction : Use ethyl acetate/water to remove unreacted 2-iodobenzoic acid.
- Column Chromatography : Employ silica gel with hexane:ethyl acetate (3:1) for high resolution .
- Recrystallization : Methanol or ethanol yields >90% purity for crystalline triazinones .
How do solvent systems impact the stability of the iodobenzoate group during synthesis?
Advanced
Polar aprotic solvents (DMF, DMSO) stabilize the iodobenzoate against hydrolysis but may promote iododeboronation in cross-couplings. Avoid protic solvents (e.g., MeOH) at high temperatures (>60°C), which accelerate de-iodination . Monitor via -NMR for loss of aromatic protons at δ ~7.8 ppm .
What safety protocols are essential when handling this compound?
Q. Basic
- Light Sensitivity : Store iodinated compounds in amber vials at −20°C to prevent degradation.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritant effects of triazinones .
- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal .
How can computational docking studies predict the compound’s interaction with biological targets?
Advanced
Use AutoDock Vina or Schrödinger Suite to model binding to α-glucosidase (PDB: 2ZE0) or GPR139. The triazinone’s carbonyl group forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase), while the iodobenzoate enhances hydrophobic interactions . Validate with MD simulations (AMBER) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
